(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone
Overview
Description
(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound that features a piperidine core substituted with benzyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine core and introduce the benzyl and sulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate and sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Similar in structure but contains a triazole ring instead of a piperidine core.
3-O-benzyl-1,2-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-6-O-trityl-alpha-D-allofuranose: Contains a benzyl group and a sulfonyl group but differs in the core structure.
Uniqueness
(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone is unique due to its specific combination of functional groups and the piperidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4S/c1-20-8-9-24(32-2)25(18-20)33(30,31)28-16-12-23(13-17-28)26(29)27-14-10-22(11-15-27)19-21-6-4-3-5-7-21/h3-9,18,22-23H,10-17,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZBGHJHGHLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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